1-ethyl-L-Proline

Descripción general

Descripción

1-ethyl-L-Proline is a derivative of the naturally occurring amino acid L-Proline. It is characterized by the presence of an ethyl group attached to the nitrogen atom of the proline ring. This modification imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1-ethyl-L-Proline can be synthesized through several methods. One common approach involves the alkylation of L-Proline with ethyl halides under basic conditions. The reaction typically proceeds as follows:

Starting Material: L-Proline

Reagent: Ethyl halide (e.g., ethyl bromide)

Catalyst: Base (e.g., sodium hydroxide)

Solvent: Aqueous or organic solvent (e.g., ethanol)

Reaction Conditions: Reflux temperature for several hours

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve more efficient and scalable processes. One such method includes the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can enhance the sustainability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

1-ethyl-L-Proline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert this compound to its corresponding alcohols or amines.

Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be employed under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of ethyl ketones or carboxylic acids.

Reduction: Formation of ethyl alcohols or amines.

Substitution: Formation of various substituted proline derivatives.

Aplicaciones Científicas De Investigación

Catalytic Applications

1-Ethyl-L-Proline as a Catalyst

This compound has been investigated for its potential as an enantioselective catalyst in organic synthesis. It has demonstrated effectiveness in various multicomponent reactions (MCRs) that produce chiral compounds, such as pyrans and thiopyrans. For instance, it has been used to catalyze the reaction of active methylene ketones with α,β-unsaturated nitriles, yielding products with high stereoselectivity and good yields .

Case Study: Synthesis of Chiral Pyrans

In a study involving the synthesis of chiral pyrans, this compound was employed as the sole catalyst. The reaction resulted in a significant yield of optically active compounds, indicating the compound's ability to induce enantioselectivity effectively. The specific rotation of the synthesized compounds was measured, confirming their chiral nature .

Biochemical Applications

Cryoprotective Effects in Yeast

Research has shown that L-Proline and its derivatives like this compound can protect yeast cells from freezing and oxidative stress. In Saccharomyces cerevisiae, the accumulation of L-Proline enhances cell viability under ethanol stress conditions. This protective effect is attributed to L-Proline's role in stabilizing cellular structures and functions during stress .

Case Study: Ethanol Stress Tolerance

A laboratory strain of S. cerevisiae engineered to accumulate L-Proline exhibited higher viability when exposed to high ethanol concentrations compared to the wild-type strain. This study highlights the potential application of L-Proline derivatives in improving fermentation processes and enhancing yeast tolerance to stressors during industrial applications like sake brewing .

Pharmaceutical Applications

Targeting Proline Uptake in Chagas Disease

This compound has been explored as a chemotherapeutic target for treating Chagas disease caused by Trypanosoma cruzi. The amino acid is crucial for the parasite's metabolism and resistance to stress. Novel inhibitors that interfere with proline uptake have been developed, showing promise in reducing parasite viability and providing a new strategy for drug development against this disease .

Case Study: Development of Inhibitors

In a study aimed at targeting proline transporters in T. cruzi, a series of 1,2,3-triazolyl-proline derivatives were synthesized and screened for their antiproliferative activity. These compounds demonstrated significant inhibition of proline uptake, leading to decreased parasite survival under oxidative stress conditions .

Data Table: Summary of Applications

Mecanismo De Acción

The mechanism of action of 1-ethyl-L-Proline involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and transporters, modulating their activity.

Pathways Involved: It can influence metabolic pathways, signal transduction cascades, and gene expression.

Comparación Con Compuestos Similares

Similar Compounds

L-Proline: The parent compound, widely used in organic synthesis and as a catalyst.

4-Hydroxy-L-Proline: A hydroxylated derivative with applications in collagen synthesis and tissue engineering.

L-Azetidine-2-carboxylic acid: A proline analogue with unique biological properties.

Uniqueness of 1-ethyl-L-Proline

This compound stands out due to its ethyl group, which imparts distinct steric and electronic effects. These effects can enhance its reactivity and selectivity in chemical reactions, making it a valuable tool in synthetic chemistry and drug development.

Actividad Biológica

1-Ethyl-L-Proline, a derivative of the amino acid L-proline, has garnered attention in various fields of research due to its unique biological activities and potential applications in medicinal chemistry. This article delves into the biological activities associated with this compound, highlighting its role in drug development, catalytic processes, and its effects on cellular mechanisms.

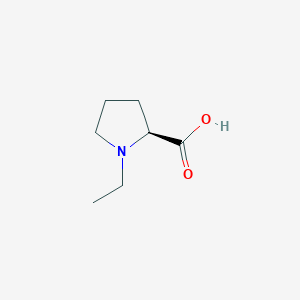

Chemical Structure and Properties

This compound is an amino acid derivative characterized by the addition of an ethyl group to the proline backbone. Its structure can be represented as follows:

- Chemical Formula : C₇H₁₃N₁O₂

- Molecular Weight : 143.19 g/mol

This modification enhances its solubility and alters its interaction with biological systems compared to L-proline.

1. Antiparasitic Properties

Recent studies have investigated the potential of L-proline derivatives, including this compound, as inhibitors of proline uptake in Trypanosoma cruzi, the causative agent of Chagas disease. Proline plays a crucial role in the metabolism and proliferation of this parasite. Research indicates that inhibiting proline transport can significantly reduce the parasite's ability to survive oxidative stress and complete its life cycle .

Table 1: Inhibitory Activity of Proline Derivatives Against T. cruzi

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 25 | Inhibition of proline transporter |

| L-Proline | 30 | Competitive inhibition of proline uptake |

| Novel Triazole Derivative | 15 | Targeting metabolic pathways |

2. Catalytic Applications

This compound has been explored as a catalyst in asymmetric synthesis reactions. Its ability to facilitate reactions while maintaining high enantioselectivity makes it a valuable compound in organic synthesis. For instance, it has been used successfully in the synthesis of polysubstituted pyridines with improved yields when compared to traditional catalysts .

Table 2: Catalytic Performance of this compound

| Reaction Type | Yield (%) | Time (minutes) | Catalyst Used |

|---|---|---|---|

| Polysubstituted Pyridine Synthesis | 85 | 20 | This compound |

| Aldol Reaction | 70 | 30 | L-Proline |

3. Cellular Mechanisms

In cellular studies, derivatives of proline have shown significant effects on cell proliferation and apoptosis. For instance, compounds derived from proline have been observed to induce autophagy and inhibit pro-inflammatory cytokines, suggesting their potential use in cancer therapy . The modulation of these pathways indicates that this compound may also possess anticancer properties.

Case Study: Prolyloxy Derivative Effects on Cancer Cells

A study examined the effects of a prolyloxy derivative on breast cancer cell lines (MCF-7). The results demonstrated that treatment led to:

- Cell Cycle Arrest : Induction of G0/G1 arrest.

- Apoptosis Induction : Increased markers for apoptosis.

- Cytokine Inhibition : Significant reduction in TNF-α and IL-6 levels.

Propiedades

IUPAC Name |

(2S)-1-ethylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-2-8-5-3-4-6(8)7(9)10/h6H,2-5H2,1H3,(H,9,10)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNXFKYXSWNIWGO-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1CCC[C@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.